3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride
Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, and its classification based on its molecular structure.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This involves a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : The synthesis of related compounds like 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone is achieved through multi-step reactions, providing insights into the synthetic routes that could be applicable to 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride (Huang Wei-yi, 2006).
Crystal Structure Analysis : Studies on compounds like 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One, which have structural similarities, provide insights into the crystal structures, which can be vital for understanding the physical and chemical properties of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride (Akkurt et al., 2010).
Biological and Medicinal Applications
- Potential as Therapeutic Agents : Compounds like 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone have been synthesized and characterized for their potential as therapeutic agents, indicating a similar potential for 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride in medical research (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
Chemical Reactivity : Research on related compounds, such as the nucleophilic cleavage in substituted thieno[2,3-d]pyrimidines, provides insights into the chemical reactivity of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride, which can be critical for its applications in various chemical processes (Zadorozhny, 2012).
Complex Formation in Chemistry : Studies on ruthenium-chelated non-innocent bis(heterocyclo)methanides, involving compounds with structural elements similar to 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride, shed light on its potential to form complex compounds, which can be important in materials science and catalysis (Panda et al., 2019).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a scientific literature database. If you have access to a university library, they can often provide access to these resources.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14,16H,3-4,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUYCXJHRTHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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